![molecular formula C27H34N6O2 B11936030 IL-17 modulator 4](/img/structure/B11936030.png)
IL-17 modulator 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IL-17 modulator 4 is a proagent of IL-17 modulator 1, which is an orally active and highly efficacious modulator of interleukin-17 (IL-17). This compound is promising for the research of IL-17A mediated diseases, including inflammation, autoimmune diseases, infectious diseases, cancer, and precancerous syndrome .
Preparation Methods
The preparation of IL-17 modulator 4 involves several synthetic routes and reaction conditions. One method includes the use of difluorocyclohexyl derivatives, which are synthesized through a series of chemical reactions involving various reagents and conditions . Another method involves the preparation of imidazotriazine derivatives, which are also used as IL-17 modulators . The industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
IL-17 modulator 4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used . For example, the modulation of IL-17 backbone dynamics can reduce receptor affinity and reveal new inhibitory mechanisms .
Scientific Research Applications
Applications in Scientific Research
IL-17 modulator 4 has been studied for its potential applications in various areas:
Autoimmune Diseases
- Rheumatoid Arthritis : Research indicates that IL-17 plays a crucial role in the pathogenesis of rheumatoid arthritis. Targeting IL-17 with modulators like this compound may help reduce inflammatory responses and joint damage .
- Systemic Lupus Erythematosus : Studies have shown that inhibiting IL-17 can decrease autoantibody production and improve symptoms in lupus-prone models .
Inflammatory Disorders
- Psoriasis : IL-17 is implicated in psoriasis pathogenesis. Modulators that inhibit IL-17A can significantly reduce keratinocyte proliferation and pro-inflammatory cytokine production, making this compound a candidate for therapeutic intervention .
Cancer
- Tumor Microenvironment : IL-17 has been associated with tumor progression and metastasis. By modulating IL-17 signaling, this compound may alter the tumor microenvironment, potentially enhancing anti-tumor immunity or reducing tumor growth .
Infectious Diseases
- The role of IL-17 in host defense mechanisms against infections suggests that modulation of this pathway could be beneficial in managing infectious diseases where inflammation plays a critical role .
Case Study 1: Rheumatoid Arthritis
In a clinical trial involving patients with rheumatoid arthritis, administration of an IL-17 modulator led to significant reductions in disease activity scores and inflammatory markers compared to placebo groups.
Case Study 2: Psoriasis Treatment
A study demonstrated that patients treated with an oral formulation of an IL-17 modulator experienced marked improvements in skin lesions and quality of life metrics after eight weeks of treatment.
Case Study 3: Systemic Lupus Erythematosus
Research on lupus-prone mice showed that treatment with an IL-17 modulator decreased autoantibody levels and improved renal function, suggesting potential therapeutic benefits for SLE patients.
Mechanism of Action
The mechanism of action of IL-17 modulator 4 involves the modulation of IL-17 backbone dynamics, which reduces receptor affinity and reveals a new inhibitory mechanism . The compound rigidifies the protein, causing a reduction in receptor affinity and inhibiting the cytokine-receptor interaction . This mechanism is supported by various biophysical methods, including NMR and 2D-IR spectroscopy .
Comparison with Similar Compounds
IL-17 modulator 4 is unique compared to other similar compounds due to its specific mechanism of action and high efficacy. Similar compounds include IL-17 modulator 1, which is also an orally active IL-17 modulator . Other similar compounds include difluorocyclohexyl derivatives and imidazotriazine derivatives, which are also used as IL-17 modulators . These compounds share similar targets and pathways but may differ in their specific chemical structures and mechanisms of action.
Biological Activity
Interleukin-17 (IL-17) modulators, particularly IL-17 modulator 4, have garnered attention due to their potential therapeutic applications in various inflammatory and autoimmune diseases. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in clinical studies, and its implications in the treatment of conditions such as rheumatoid arthritis (RA), psoriasis, and inflammatory bowel disease (IBD).
Overview of IL-17 and Its Role in Inflammation
IL-17 is a pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells. It plays a crucial role in mediating immune responses and has been implicated in the pathogenesis of several autoimmune diseases. The IL-17 family consists of several members, including IL-17A, IL-17F, and others, which signal through specific receptors (IL-17RA and IL-17RC) to initiate inflammatory cascades that recruit neutrophils and promote the production of various cytokines and chemokines .
This compound functions by inhibiting the interaction between IL-17A and its receptor, thus preventing the downstream signaling that leads to inflammation. This modulation is achieved through small molecule inhibitors that target specific binding sites on the cytokine or receptor. Research has shown that these modulators can effectively reduce the affinity of IL-17 for its receptor, thereby diminishing its pro-inflammatory effects .
Key Findings from Recent Studies
- Binding Affinity Reduction : Studies indicate that small molecules can induce conformational changes in IL-17, leading to a significant reduction in receptor binding affinity. This mechanism highlights a novel approach to inhibit cytokine signaling by targeting protein dynamics rather than static structures .
- Efficacy in Preclinical Models : In animal models of RA and IBD, treatment with IL-17 modulators has shown promising results in reducing clinical symptoms and inflammatory markers. For instance, a recent study demonstrated that an anti-IL-17 monoclonal antibody effectively neutralized elevated IL-17 levels and reduced arthritis severity in murine models .
- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of IL-17 modulators in humans. Early results have indicated that these agents can significantly improve patient outcomes in conditions associated with excessive IL-17 signaling .
Table 1: Summary of Key Studies on this compound
Case Study 1: Efficacy in Rheumatoid Arthritis
A clinical trial involving patients with RA treated with an anti-IL-17 monoclonal antibody showed significant reductions in Disease Activity Score (DAS28) compared to placebo. The treatment led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 2: Impact on Psoriasis
In a phase II trial for psoriasis, patients receiving an IL-17 modulator reported a greater than 75% improvement in Psoriasis Area Severity Index (PASI) scores after 12 weeks of treatment, demonstrating the effectiveness of targeting the IL-17 pathway.
Properties
Molecular Formula |
C27H34N6O2 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-[(2S)-1,1-dicyclopropyl-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]-3-oxopropan-2-yl]-2-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C27H34N6O2/c1-15(2)33-22(13-14-28-33)26(34)30-25(24(19-5-6-19)20-7-8-20)27(35)29-21-11-9-18(10-12-21)23-16(3)31-32-17(23)4/h9-15,19-20,24-25H,5-8H2,1-4H3,(H,29,35)(H,30,34)(H,31,32)/t25-/m0/s1 |
InChI Key |
CQKVACARDGYEMU-VWLOTQADSA-N |
Isomeric SMILES |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)[C@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.